(5-Fluoro-1H-indol-2-YL)methanamine
Overview
Description
(5-Fluoro-1H-indol-2-YL)methanamine is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules. The addition of a fluorine atom at the 5-position of the indole ring enhances the compound’s chemical properties, making it a valuable target for research and development.
Scientific Research Applications
(5-Fluoro-1H-indol-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1H-indol-2-YL)methanamine typically involves the introduction of a fluorine atom into the indole ring followed by the attachment of a methanamine group. One common method is the electrophilic fluorination of 1H-indole-2-YL)methanamine using a fluorinating agent such as Selectfluor. The reaction is carried out under mild conditions, often in the presence of a base like potassium carbonate, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps like recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1H-indol-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (5-Fluoro-1H-indol-2-YL)methanone, while reduction could produce (5-Fluoro-1H-indol-2-YL)methanol.
Mechanism of Action
The mechanism of action of (5-Fluoro-1H-indol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways depend on the specific application, but common targets include enzymes and receptors involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- (5-Methoxy-1H-indol-2-YL)methanamine
- (5-Methyl-1H-indol-2-YL)methanamine
- (5-Chloro-1H-indol-2-YL)methanamine
Uniqueness
(5-Fluoro-1H-indol-2-YL)methanamine is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to other indole derivatives. The fluorine atom increases the compound’s stability and enhances its binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-fluoro-1H-indol-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOPNLWUFQKDGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629553 | |
Record name | 1-(5-Fluoro-1H-indol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883531-07-5 | |
Record name | 1-(5-Fluoro-1H-indol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(AMINOMETHYL)-5-FLUOROINDOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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